molecular formula C9H5Cl2NO2 B11785143 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B11785143
M. Wt: 230.04 g/mol
InChI Key: GKYRRPSGTKLVLS-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of chlorine atoms at positions 6 and 8, and a methyl group at position 2 on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, toluene, and acetic anhydride . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

6,8-Dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives, such as:

  • 6,8-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • 6,8-Dichloro-2-ethyl-4H-benzo[d][1,3]oxazin-4-one

These compounds share similar core structures but differ in the nature and position of substituents. The unique combination of chlorine atoms and a methyl group in this compound contributes to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

6,8-dichloro-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5Cl2NO2/c1-4-12-8-6(9(13)14-4)2-5(10)3-7(8)11/h2-3H,1H3

InChI Key

GKYRRPSGTKLVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1

Origin of Product

United States

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